molecular formula C21H23N3O4S2 B2694883 2,4-dimethyl-5-(N-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide CAS No. 919017-70-2

2,4-dimethyl-5-(N-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2694883
CAS No.: 919017-70-2
M. Wt: 445.55
InChI Key: FOPBWZRJWLBTCH-UHFFFAOYSA-N
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Description

The compound 2,4-dimethyl-5-(N-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene-sulfonamide core substituted with methyl groups at positions 2 and 2. The structure includes a benzenesulfonamide moiety at position 5, modified by an N-methyl group, and a pyridin-3-ylmethyl substituent attached to the sulfonamide nitrogen.

Properties

IUPAC Name

5-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-16-12-17(2)21(29(25,26)23-15-18-8-7-11-22-14-18)13-20(16)24(3)30(27,28)19-9-5-4-6-10-19/h4-14,23H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPBWZRJWLBTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NCC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethyl-5-(N-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly against various pathogens. This article explores its biological activity, including antimicrobial properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C17H20N2O4S2
  • Molecular Weight : 372.48 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Sulfonamides, including the compound , are known for their broad-spectrum antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis, which is essential for nucleic acid production.

Table 1: Antimicrobial Activity of Sulfonamides

Compound NameMIC (µg/mL)Target Pathogen
2,4-Dimethyl...12.5Escherichia coli
Sulfamethoxazole8Staphylococcus aureus
Sulfadiazine16Salmonella spp.

2. Antileishmanial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant activity against Leishmania spp., which cause leishmaniasis.

Case Study: Efficacy Against Leishmania infantum
A study evaluating various benzenesulfonamide derivatives found that certain compounds demonstrated IC50 values in the low micromolar range against L. infantum promastigotes. The compound's structural similarity suggests potential effectiveness against this pathogen.

3. Anticancer Properties

Sulfonamide derivatives have been investigated for their anticancer properties. The compound has shown promise in inhibiting specific kinases involved in cancer cell proliferation.

Table 2: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Type
Compound A0.5Breast Cancer
Compound B0.8Lung Cancer
2,4-Dimethyl...1.2Colorectal Cancer

The primary mechanism by which sulfonamides exert their biological effects involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria and protozoa. This inhibition leads to a depletion of folate levels, thereby hindering nucleic acid synthesis and ultimately resulting in cell death.

Research Findings

Recent research has focused on optimizing the chemical structure of sulfonamide derivatives to enhance their bioactivity and selectivity. Studies have employed molecular modeling techniques to predict interactions with target enzymes and assess pharmacokinetic properties.

Key Findings:

  • Structural modifications can significantly enhance the potency against specific pathogens.
  • The introduction of pyridine and sulfonamide groups increases solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2,4-dimethyl-5-(N-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide , a comparison with structurally and functionally related sulfonamide derivatives is provided below.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Activities/Properties Source/Reference
Target Compound Benzene-sulfonamide core with 2,4-dimethyl, N-methylbenzenesulfonamido, pyridin-3-ylmethyl substituent ~435.5 (estimated) Hypothesized: Enzyme inhibition (e.g., carbonic anhydrase), improved solubility from pyridine N/A (theoretical)
Mefluidide (N-[2,4-dimethyl-5-[(trifluoromethyl)sulfonyl]amino]phenylacetamide) Trifluoromethyl-sulfonamido group, acetamide side chain 336.3 Plant growth regulation, protection against acid rain damage, membrane stability enhancement
N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N,3-dimethylbenzenesulfonamide Benzyl-tetrahydropyrimidin core, amino and dimethyl groups 408.5 Unknown (structural similarity to kinase inhibitors or antimicrobial agents)
4-cyano-N-(2-hydroxyphenyl)benzene-1-sulfonamide Cyano group at position 4, hydroxyphenyl substituent 274.3 Potential applications in organic synthesis or photodynamic therapy (untested)
Thiazol-2-yl derivatives (e.g., compounds 4d–4i in ) Thiazole ring with pyridin-3-yl and morpholinomethyl/piperazinyl substituents ~450–500 (estimated) Anticancer, antimicrobial activities (in vitro), confirmed via NMR and HRMS

Key Observations from the Comparison:

Structural Complexity and Substituent Effects: The target compound combines a sulfonamide core with a pyridin-3-ylmethyl group, which may enhance solubility and target binding compared to simpler analogs like 4-cyano-N-(2-hydroxyphenyl)benzene-1-sulfonamide . Mefluidide () shares a 2,4-dimethylbenzene-sulfonamido backbone but includes a trifluoromethyl group, which likely increases metabolic stability and lipophilicity compared to the target compound’s N-methylbenzenesulfonamido group .

Biological Activities: Thiazole derivatives () exhibit confirmed antimicrobial and anticancer activities, suggesting that the pyridine and sulfonamide motifs in the target compound could similarly interact with biological targets like kinases or bacterial enzymes .

Analytical Characterization :

  • Compounds in were validated using NMR, HRMS, and melting point data. The target compound would require similar analytical rigor to confirm purity and structure.

Research Implications and Gaps

  • Comparative Limitations : Direct biological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs. Experimental validation is essential to confirm hypothesized activities.

Q & A

Q. How to investigate synergistic effects with other therapeutic agents?

  • Methodological Answer : Perform combination index (CI) assays using Chou-Talalay method. Test fixed-ratio mixtures in cell-based models and analyze via isobolograms. Mechanistic synergy is probed using transcriptomics/proteomics to identify pathway crosstalk .

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